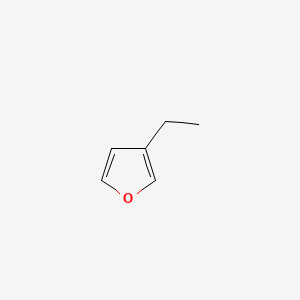

3-Ethylfuran

Description

Propriétés

IUPAC Name |

3-ethylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCHNECSJGMRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986644 | |

| Record name | 3-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67363-95-5 | |

| Record name | 3-Ethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67363-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Ethylfuran: A Comprehensive Technical Guide

Introduction

3-Ethylfuran is an aromatic heterocyclic organic compound belonging to the furan (B31954) family. It is characterized by a five-membered ring containing one oxygen atom and an ethyl substituent at the third position. This guide provides an in-depth overview of the chemical and physical properties of this compound, along with relevant experimental protocols and a proposed metabolic pathway, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O | [1][2][3][4] |

| Molecular Weight | 96.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 67363-95-5 | [1][2] |

| SMILES | CCC1=COC=C1 | [1] |

| InChI | InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | [1][2][3][4] |

| InChIKey | RPCHNECSJGMRGP-UHFFFAOYSA-N | [1][2][3][4] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| LogP (Octanol-Water Partition Coefficient) | 1.8 (Computed) | [1] |

| Water Solubility | Log10WS: -1.7 (Computed) | [1] |

| Vapor Pressure | 13.9±0.2 mmHg at 25°C (Predicted) | |

| Refractive Index | Not available | [5] |

Table 3: Chromatographic Properties of this compound

| Property | Value | Source |

| Kovats Retention Index (Standard Non-Polar Column) | 701, 704 | [1][3] |

| Kovats Retention Index (Standard Polar Column) | 1021 | [1][3] |

Experimental Protocols

Synthesis of this compound

A synthetic route to 3-substituted furans has been described in the chemical literature. One such method involves the thermal cyclization and dehydration of 1,2,3,4-tetraols[6]. Another general approach involves utilizing 3-furoic acid as a starting material[6]. A specific synthesis for this compound has been reported, but the detailed experimental protocol from the primary literature could not be retrieved for this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

The following is a general protocol for the analysis of this compound using GC-MS, adapted from established methods for furan derivatives[7][8][9].

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

-

Place 1-5 g of the sample (liquid or solid) into a 20 mL headspace vial.

-

Add a saturated NaCl solution to liquid samples to increase the volatility of the analyte.

-

Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.

-

Expose a suitable SPME fiber (e.g., Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

-

Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile organic compounds.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 35-350.

-

Acquisition Mode: Full scan.

-

3. Data Analysis

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 96).

-

Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Metabolic Pathway

The metabolism of furan and its derivatives is primarily initiated by cytochrome P450 (CYP) enzymes in the liver[10][11][12][13]. By analogy with furan and 2-methylfuran, this compound is likely metabolized via a similar pathway. The proposed metabolic activation of this compound is depicted in the diagram below.

The initial step involves the oxidation of the furan ring by CYP enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate[12][14]. This reactive metabolite can then readily form adducts with cellular nucleophiles such as the thiol group of glutathione (B108866) (GSH) and the amino groups of proteins (e.g., lysine (B10760008) residues)[10][15]. These conjugation reactions are a detoxification pathway, leading to the formation of more water-soluble metabolites that can be excreted. However, the formation of these reactive intermediates is also linked to the toxic and carcinogenic effects of furans, as they can covalently bind to and damage cellular macromolecules like DNA and proteins[10].

References

- 1. This compound | C6H8O | CID 3017760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-ethyl furan [webbook.nist.gov]

- 4. 3-ethyl furan [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the interaction of furan with hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Ethylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylfuran, a heterocyclic aromatic compound. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and analytical data relevant to research and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It belongs to the class of furans, which are five-membered aromatic heterocycles containing one oxygen atom. The structure consists of a furan (B31954) ring substituted with an ethyl group at the 3-position.

Key Identifiers:

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is provided in the table below. This data is essential for its application in experimental settings, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 67363-95-5 | [1] |

| Monoisotopic Mass | 96.057514874 Da | [1] |

| XlogP (Predicted) | 1.8 | [2] |

| Kovats Retention Index | 701-704 (Standard non-polar column) | [3] |

| 1021 (Standard polar column) | [3] |

Synthesis of this compound: An Experimental Protocol

While multiple strategies exist for the synthesis of substituted furans, a common and reliable approach for creating 3-alkylfurans involves the modification of a pre-existing furan ring, such as one derived from 3-furoic acid. Below is a representative multi-step experimental protocol for the synthesis of this compound.

Synthesis Workflow

The logical workflow for the synthesis of this compound from 3-furoic acid is depicted below. This pathway involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a halide, and finally a Grignard reaction to introduce the ethyl group.

Detailed Methodologies

Step 1: Reduction of 3-Furoic Acid to 3-(Hydroxymethyl)furan

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.

-

Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of 3-furoic acid in anhydrous THF is added dropwise via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 3-(hydroxymethyl)furan.

Step 2: Conversion of 3-(Hydroxymethyl)furan to 3-(Chloromethyl)furan

-

Apparatus Setup: A flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel is set up under a nitrogen atmosphere.

-

Reaction: 3-(Hydroxymethyl)furan is dissolved in anhydrous pyridine and cooled to 0 °C. Thionyl chloride (SOCl₂) is added dropwise, ensuring the temperature does not exceed 5 °C.

-

Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto crushed ice and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to give crude 3-(chloromethyl)furan, which is used in the next step without further purification.

Step 3: Grignard Reaction to form this compound

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, magnesium turnings are placed. A solution of 3-(chloromethyl)furan in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 3-furylmethylmagnesium chloride.

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C, and methyl iodide (CH₃I) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation. The final product, this compound, is purified by fractional distillation.

Predicted Spectroscopic Data

For structural confirmation and purity assessment, NMR and mass spectrometry are critical. While experimental spectra for this compound are not widely published, the following data are predicted based on the known spectral characteristics of furan derivatives.

Predicted ¹H NMR Spectrum (in CDCl₃)

-

δ ~7.3 ppm (m, 1H): Proton at C5 of the furan ring.

-

δ ~7.2 ppm (m, 1H): Proton at C2 of the furan ring.

-

δ ~6.2 ppm (m, 1H): Proton at C4 of the furan ring.

-

δ ~2.5 ppm (q, J ≈ 7.6 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ ~1.2 ppm (t, J ≈ 7.6 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

δ ~143 ppm: C5 of the furan ring.

-

δ ~139 ppm: C2 of the furan ring.

-

δ ~125 ppm: C3 of the furan ring (quaternary carbon).

-

δ ~110 ppm: C4 of the furan ring.

-

δ ~21 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

δ ~13 ppm: Methyl carbon (-CH₃) of the ethyl group.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 96. Key fragmentation pathways would likely involve:

-

Loss of a methyl radical (•CH₃): Resulting in a significant peak at m/z = 81. This is due to benzylic-like cleavage, which is favorable.

-

Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: This could lead to a peak at m/z = 68.

-

Cleavage of the furan ring: Characteristic furan fragmentation involves the loss of CO (m/z = 68) or a formyl radical (•CHO) (m/z = 67).

Applications in Research and Drug Development

Furan and its derivatives are important scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The furan ring can act as a bioisostere for phenyl rings and engage in hydrogen bonding through its oxygen atom. Substituted furans like this compound serve as versatile building blocks for the synthesis of more complex molecules. The ethyl group provides a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. Researchers may use this compound as a starting material or fragment in the design of novel therapeutics targeting a wide range of biological targets.

References

Spectroscopic Analysis of 3-Ethylfuran: A Technical Overview

Executive Summary

This document provides a comprehensive technical guide to the spectroscopic properties of 3-Ethylfuran. Due to the limited availability of public domain experimental spectra for this compound, this report presents predicted spectroscopic data based on established principles and data from analogous furan (B31954) derivatives. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to guide researchers in the experimental analysis of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a foundational understanding of the spectroscopic characteristics of this compound.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₆H₈O. As a substituted furan, it is of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide outlines the expected spectroscopic data and the experimental protocols for their acquisition.

Predicted Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | H-5 |

| ~7.2 | Singlet | 1H | H-2 |

| ~6.2 | Singlet | 1H | H-4 |

| ~2.4 | Quartet | 2H | -CH₂- |

| ~1.1 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143 | C-2 |

| ~139 | C-5 |

| ~125 | C-3 |

| ~110 | C-4 |

| ~21 | -CH₂- |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | =C-H stretch (furan ring) |

| ~2970-2850 | Strong | C-H stretch (ethyl group) |

| ~1600 | Medium | C=C stretch (furan ring) |

| ~1500 | Medium | C=C stretch (furan ring) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 96 | High | [M]⁺ (Molecular Ion) |

| 81 | Medium | [M - CH₃]⁺ |

| 67 | High | [M - C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A solution of this compound (5-10 mg) would be prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.0 ppm). For ¹H NMR, a standard single-pulse experiment would be used, while for ¹³C NMR, a proton-decoupled experiment would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound would be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample would be placed on the ATR crystal, and the spectrum would be collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of this compound in a volatile solvent like dichloromethane (B109758) would be injected into the GC. The compound would be separated on a suitable capillary column (e.g., HP-5MS) and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV would be used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their experimental determination. While public domain experimental data is currently scarce, the predicted data and detailed protocols within this document offer a valuable resource for researchers and professionals. The outlined workflow emphasizes a systematic approach to the structural elucidation of this compound using a combination of NMR, IR, and MS techniques.

The Elusive Presence of 3-Ethylfuran in Food: A Technical Guide to Its Natural Occurrence and Analysis

A comprehensive overview for researchers, scientists, and drug development professionals on the formation, quantification, and analytical methodologies concerning 3-Ethylfuran in food products. This guide addresses the current scarcity of quantitative data for this compound and provides insights based on its closely related isomers.

Introduction

This compound is a volatile organic compound that belongs to the furan (B31954) family, a group of heterocyclic compounds that can be formed naturally in a variety of foods during thermal processing. While the presence of furan and its methylated derivatives, such as 2-methylfuran (B129897) and 3-methylfuran, is well-documented in a range of food products, quantitative data on the natural occurrence of this compound is notably scarce in scientific literature. The FooDB database indicates that this compound has been detected but not quantified in foods such as coffee and pulses.[1] This technical guide aims to provide an in-depth overview of the current knowledge on this compound in food, addressing its formation pathways and analytical methodologies. Due to the limited availability of specific data for this compound, this guide will also draw upon information from its structural isomer, 2-ethylfuran (B109080), to provide a comprehensive understanding of the analytical approaches and likely formation mechanisms.

Formation Pathways of Alkylated Furans

The formation of furan and its alkylated derivatives, including this compound, in food is a complex process primarily driven by heat. Several key chemical reactions and precursors are involved:

-

Maillard Reaction and Carbohydrate Degradation: The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of furan and its derivatives.[2] The thermal degradation and rearrangement of carbohydrates, particularly pentoses and hexoses, can lead to the formation of furan and its alkylated forms.[2]

-

Thermal Degradation of Amino Acids: Certain amino acids, such as alanine, serine, and threonine, can degrade during heating to produce intermediates that contribute to the formation of furan and its methylated and ethylated analogues.[2]

-

Oxidation of Polyunsaturated Fatty Acids (PUFAs) and Carotenoids: The oxidation of lipids, especially PUFAs like linoleic and linolenic acid, and carotenoids can also generate furan and its derivatives.[2][3] This pathway is significant in fatty foods.

-

Thermal Degradation of Ascorbic Acid (Vitamin C): The breakdown of ascorbic acid at high temperatures is another important route for furan formation, particularly in foods like fruit juices and baby food.[2][3]

The formation of this compound, specifically, would likely involve precursors that can provide a two-carbon (ethyl) side chain during these thermal degradation processes.

Quantitative Data on Ethylfuran in Food Products

As previously mentioned, quantitative data for this compound is largely unavailable. However, studies have reported the concentration of its isomer, 2-ethylfuran, in some food products. This data provides a valuable reference for the potential levels at which ethylated furans might occur.

| Food Product Category | Specific Product | Concentration of 2-Ethylfuran (µg/kg) | Reference |

| Breakfast Cereals | Multigrain Hoops | 14 | UK Food Standards Agency |

| Potato Products | Various | 20 - 147 | UK Food Standards Agency |

Note: The data presented is for 2-ethylfuran due to the lack of available quantitative data for this compound.

Experimental Protocols for the Analysis of Alkylated Furans

The standard method for the analysis of volatile compounds like this compound in food matrices is Headspace-Solid Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and suitable for detecting trace levels of analytes in complex food samples.

Key Experiment: Quantification of Alkylated Furans by HS-SPME-GC-MS

Objective: To extract, separate, and quantify this compound and other alkylated furans from a food matrix.

Materials and Reagents:

-

Food sample (homogenized)

-

20 mL headspace vials with magnetic screw caps (B75204) and septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Autosampler with SPME capabilities

-

Analytical standards of this compound and other furan derivatives

-

Isotopically labeled internal standards (e.g., d4-furan)

-

Saturated sodium chloride (NaCl) solution

-

High-purity water

Methodology:

-

Sample Preparation:

-

Weigh a specific amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial. The exact amount may vary depending on the food matrix.

-

For solid or semi-solid samples, add a specific volume of high-purity water or saturated NaCl solution (e.g., 5-10 mL) to the vial. The salt solution helps to increase the volatility of the analytes.

-

Spike the sample with a known concentration of the isotopically labeled internal standard.

-

Immediately seal the vial with a magnetic screw cap.

-

-

Headspace-Solid Phase Microextraction (HS-SPME):

-

Place the vial in the autosampler tray.

-

Incubate the sample at a specific temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 15-30 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250-280°C) for a short period (e.g., 1-5 minutes).

-

Separate the analytes on a suitable capillary column (e.g., HP-5MS or equivalent). The oven temperature program should be optimized to achieve good separation of the furan isomers.

-

Detect the analytes using the mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

Identify this compound based on its retention time and the presence of its characteristic mass fragments.

-

Quantify the concentration of this compound by creating a calibration curve using the response ratio of the analyte to the internal standard.

-

Conclusion

The natural occurrence of this compound in food products is an area that requires further investigation, as there is a significant lack of quantitative data in the current body of scientific literature. While its presence has been detected in some thermally processed foods, its concentration levels remain largely unknown. The formation of this compound is presumed to follow the same general pathways as other alkylated furans, originating from common precursors in food during heating. The analytical methodology of choice for its quantification is HS-SPME-GC-MS, which offers the necessary sensitivity and selectivity for trace-level analysis in complex food matrices. Future research should focus on the development and validation of analytical methods specifically for this compound and on conducting comprehensive surveys to determine its concentration in a wide range of food products. This will be crucial for a more complete risk assessment of dietary exposure to furan and its derivatives.

References

3-Ethylfuran molecular weight and formula

An In-depth Technical Guide on 3-Ethylfuran: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is crucial for a variety of experimental and analytical procedures, including but not limited to, reaction stoichiometry, and mass spectrometry.

| Property | Value |

| Molecular Formula | C6H8O[1][2][3][4][5] |

| Molecular Weight | 96.13 g/mol [1] |

| Alternate Molecular Weight | 96.1271 g/mol [2][3][4] |

| Alternate Molecular Weight | 96.129 g/mol [5] |

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (formula), and its calculated molecular mass (molecular weight). Understanding this hierarchy is fundamental in chemical sciences.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Toxicological Profile of 3-Ethylfuran and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) and its alkylated analogs are a class of heterocyclic organic compounds that have garnered significant attention in the fields of toxicology and drug development. While furan itself is a known hepatotoxicant and carcinogen in rodents, the toxicological profiles of its various substituted forms, such as 3-Ethylfuran, are less well-characterized. This technical guide aims to provide a comprehensive overview of the available toxicological data on this compound and its structurally related analogs, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. Due to the limited direct data on this compound, this guide will draw upon information from studies on furan, 3-methylfuran, and other relevant analogs to infer potential toxicological properties.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of furan and its analogs. It is important to note the absence of specific data for this compound, necessitating the use of data from related compounds for a preliminary assessment.

Table 1: Acute and Subchronic Toxicity Data for Furan and its Analogs

| Compound | Species | Route of Administration | Exposure Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | LC50/LD50 | Key Effects |

| Furan | Rat | Oral (gavage) | 14 days | - | 80 | - | Mortality[1] |

| Furan | Mouse | Oral (gavage) | 14 days | - | 40 | - | Mortality[1] |

| Furan | Rat | Inhalation | 1 hour | - | - | 3,464 ppm | Respiratory distress, death[1] |

| 3-Methylfuran | Rat | Oral (gavage) | 90 days | 0.075 | 0.25 | - | Hepatotoxicity, changes in clinical biochemistry[2] |

| 3-Methylfuran | Mouse | Inhalation | 1 hour | - | - | - | Necrosis of bronchiolar epithelial cells, hepatic necrosis[3] |

| 2-Methylfuran | Rat | Oral (gavage) | 13 weeks | 1.2 | 6 | - | Increased serum alkaline phosphatase, cholangiofibrosis[4] |

Table 2: Genotoxicity and Carcinogenicity Data for Furan and its Analogs

| Compound | Assay | System | Metabolic Activation | Result | Key Findings |

| Furan | Ames Test | S. typhimurium | With S9 | Inconclusive | Mixed results across different studies |

| Furan | In vivo Micronucleus | Mouse Bone Marrow | - | Positive | Increased chromosomal aberrations[5] |

| Furan | Carcinogenicity Bioassay | Rat, Mouse | Oral | Positive | Hepatocellular adenomas and carcinomas, cholangiocarcinomas[5] |

| 2-Methylfuran | In vivo Mutagenicity (gpt delta) | Rat Liver | - | Negative | No increase in mutagenicity, suggesting a non-genotoxic mechanism of carcinogenesis[4] |

| 3-Acetyl-2,5-dimethylfuran | In vivo Mutagenicity (gpt delta) | Rat Liver | - | Positive | Increased gpt mutant frequencies and DNA adduct formation[6] |

Experimental Protocols

This section provides detailed methodologies for key toxicological experiments frequently cited in the study of furan and its analogs.

Repeated Dose 28-day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

Objective: To evaluate the subacute oral toxicity of a test substance.

Test System:

-

Species: Rat (preferably)

-

Animals: At least 10 animals (5 male, 5 female) per dose group.

-

Housing: Group-caged by sex and dose, with controlled temperature (22 ± 3°C) and humidity (30-70%). 12-hour light/dark cycle.

-

Diet: Conventional laboratory diet and unlimited drinking water.

Procedure:

-

Dose Groups: At least three dose levels and a control group. A limit test at 1000 mg/kg bw/day may be performed if no effects are expected.

-

Administration: The test substance is administered daily by gavage or via the diet or drinking water for 28 days.

-

Observations:

-

Clinical Signs: Observed daily.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Performed at the end of the study.

-

-

Pathology:

-

Gross Necropsy: Performed on all animals at the end of the study.

-

Histopathology: Performed on organs and tissues from the control and high-dose groups.

-

Data Analysis: Comparison of treated and control groups for all measured parameters. Statistical analysis is performed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[7]

In Vitro Micronucleus Assay (Based on OECD Guideline 487)

Objective: To assess the clastogenic and aneugenic potential of a test substance.

Test System:

-

Cell Lines: Established cell lines (e.g., L5178Y, CHO, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes).

Procedure:

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix), for a short duration (3-6 hours) or a long duration (1.5-2.0 normal cell cycle lengths).

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

Data Analysis: The frequency of micronucleated cells in treated cultures is compared to that in solvent/vehicle controls. A substance is considered positive if it induces a concentration-related increase in micronucleated cells.[1][3][8][9][10]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of furan and its analogs is primarily mediated by their metabolic activation in the liver.

Metabolic Activation of Furans

dot

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. oecd.org [oecd.org]

- 8. criver.com [criver.com]

- 9. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

Technical Guide: Physicochemical Properties of 3-Ethylfuran

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility and partition coefficient of 3-Ethylfuran, critical parameters in chemical and pharmaceutical research. The document outlines key physicochemical data and standardized experimental protocols for their determination.

Physicochemical Data for this compound

The following table summarizes the available quantitative data for the water solubility and n-octanol/water partition coefficient of this compound. It is important to note that the currently available data are based on computational models and estimations rather than experimental measurements.

| Parameter | Value | Method | Source |

| Water Solubility | 1068 mg/L (at 25 °C) | Estimated from Log Kow (WSKOW v1.41) | The Good Scents Company (EPI Suite™)[1] |

| 1559.6 mg/L | Estimated from Fragments (Wat Sol v1.01) | The Good Scents Company (EPI Suite™)[1] | |

| Log of Water Solubility (log₁₀WS) | -6.01 (in mol/L) | Crippen Calculated Property | Cheméo[2] |

| n-Octanol/Water Partition Coefficient (logP) | 1.842 | Crippen Calculated Property | Cheméo[2] |

| 2.40 | KOWWIN v1.67 Estimate | The Good Scents Company (EPI Suite™)[1] |

Experimental Protocols

For researchers seeking to determine the solubility and partition coefficient of this compound experimentally, the following sections detail standardized methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are widely accepted for regulatory and research purposes.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

The Flask Method is suitable for substances with a solubility greater than 10⁻² g/L.[3] It involves equilibrating the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous solution.

Principle: A supersaturated solution of this compound in water is created and allowed to equilibrate. The concentration of this compound in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Apparatus and Reagents:

-

Glass flasks with sufficient volume.

-

Constant temperature shaker bath or magnetic stirrer in a thermostatically controlled environment (e.g., 20 ± 0.5 °C).[2][3]

-

Centrifuge capable of operating at a constant temperature.

-

Analytical instrument suitable for the quantification of this compound (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).

-

Pure water (e.g., distilled or deionized).

-

Analytical grade this compound.

Procedure:

-

Preparation: An amount of this compound in excess of its expected solubility is added to a flask containing a known volume of water.

-

Equilibration: The flask is agitated in the constant temperature bath. A preliminary test is recommended to determine the time required to reach equilibrium. OECD guidelines suggest that for most substances, 24 hours is sufficient, but this may need to be extended. It is recommended to perform measurements at three different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand at the test temperature to allow for phase separation. To ensure the removal of undissolved micro-particles, the aqueous phase is centrifuged at a controlled temperature.

-

Sampling: A sample of the clear, saturated aqueous phase is carefully withdrawn for analysis.

-

Analysis: The concentration of this compound in the sampled aqueous phase is determined using a validated analytical method. At least two independent determinations should be performed.

Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method - OECD Guideline 107)

The Shake-Flask method is the traditional and most widely used method for determining the partition coefficient (logP) and is suitable for values in the range of -2 to 4.[4][5]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[6] To determine P, the two phases are equilibrated with the test substance, and the concentration of the substance in each phase is measured.

Pow = Coctanol / Cwater

Apparatus and Reagents:

-

Glass test tubes or flasks with stoppers.

-

Mechanical shaker or magnetic stirrer.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., GC, HPLC).

-

n-Octanol (analytical grade, purity >99%), saturated with water.

-

Water (pure, e.g., distilled or deionized), saturated with n-octanol.

-

Analytical grade this compound.

Procedure:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours at the test temperature, followed by a settling period to allow for phase separation.

-

Test Substance Preparation: A stock solution of this compound is prepared in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.[6]

-

Partitioning: A known volume of the stock solution and the other solvent phase are combined in a test vessel. It is recommended to perform the test with at least three different volume ratios of n-octanol to water.[5]

-

Equilibration: The vessels are agitated at a constant temperature (e.g., 20-25 °C) until equilibrium is reached.[5] A shaking time of 5 minutes is typical, but the optimal time should be determined in preliminary tests.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[5]

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method. The total amount of substance in both phases should be compared to the initial amount to check for mass balance.[5]

-

Calculation: The partition coefficient (Pow) is calculated for each run. The final value is reported as its logarithm (logP). The values obtained from the different volume ratios should agree within a range of ± 0.3 log units.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the n-octanol/water partition coefficient using the Shake-Flask method.

Caption: Workflow for logP determination via the Shake-Flask Method.

References

The Intricate Dance of Electrons: A Technical Guide to the Chemical Reactivity of Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis and medicinal chemistry. Its unique electronic properties impart a rich and diverse reactivity, making it a versatile building block for the synthesis of complex molecules, including numerous pharmaceuticals. The nature and position of substituents on the furan ring profoundly influence its reactivity, allowing for fine-tuning of its chemical behavior. This technical guide provides an in-depth exploration of the chemical reactivity of substituted furans, focusing on key transformations and their applications in drug discovery and development.

Electrophilic Aromatic Substitution: The Predominant Reactivity

Furan is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The oxygen atom's lone pairs are delocalized into the π-system, increasing the electron density at the carbon atoms, particularly at the C2 and C5 (α) positions. Consequently, electrophilic substitution is the most characteristic reaction of furans and generally proceeds at a much faster rate than in benzene (B151609).

The regioselectivity of electrophilic substitution is dictated by the stability of the intermediate carbocation (the σ-complex). Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the oxygen, which provides significant resonance stabilization. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. Therefore, electrophilic substitution on unsubstituted furan occurs almost exclusively at the C2 position. In 2-substituted furans, the substitution typically occurs at the C5 position.

The reactivity and regioselectivity are further modulated by the electronic nature of the substituents. Electron-donating groups (EDGs) activate the furan ring towards electrophilic attack and generally direct incoming electrophiles to the vacant α-position. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and can direct substitution to the C4 position.

Key Electrophilic Substitution Reactions:

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is a mild and efficient method for the synthesis of furan-2-carbaldehydes, which are valuable synthetic intermediates. The reaction generally proceeds in near-quantitative yields.[1][2]

-

Friedel-Crafts Acylation: The introduction of an acyl group onto the furan ring can be achieved using acid chlorides or anhydrides in the presence of a Lewis acid catalyst. Due to the acid-sensitivity of the furan ring, milder catalysts such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often preferred over stronger Lewis acids like aluminum chloride (AlCl₃).

-

Halogenation: The halogenation of furans is a rapid reaction that must be conducted under mild conditions to avoid polysubstitution and polymerization. Bromination of furan with bromine in dimethylformamide (DMF) at low temperatures selectively yields 2-bromofuran.[3] Similarly, 2-ethylfuran (B109080) can be brominated to afford 2-bromo-5-ethylfuran.[4]

-

Nitration: The nitration of the acid-sensitive furan ring requires mild nitrating agents. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640), is commonly used to introduce a nitro group at the 2-position.

Table 1: Quantitative Data on Electrophilic Substitution of Substituted Furans

| Furan Derivative | Electrophile/Reagent | Conditions | Product | Yield (%) | Reference |

| Furan | DMF/POCl₃ (Vilsmeier-Haack) | 0-25 °C | Furan-2-carbaldehyde | ~95 | --INVALID-LINK-- |

| 2-Methylfuran | Acetic Anhydride/BF₃·OEt₂ | - | 2-Acetyl-5-methylfuran | 75 | --INVALID-LINK-- |

| Furan | Br₂/DMF | -20 °C | 2-Bromofuran | 70 | [3] |

| 2-Ethylfuran | NBS/THF | 0 °C to rt, 24 h | 2-Bromo-5-ethylfuran | - | [4] |

| Furan | Acetyl nitrate | -10 °C | 2-Nitrofuran | 75-85 | --INVALID-LINK-- |

Experimental Protocol: Vilsmeier-Haack Formylation of Furan

Objective: To synthesize furan-2-carbaldehyde from furan using the Vilsmeier-Haack reaction.

Materials:

-

Furan

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate (B1210297) solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF.

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve furan in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium acetate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude furan-2-carbaldehyde.

-

Purify the product by vacuum distillation.

Workflow for Vilsmeier-Haack Formylation of Furan

Caption: Experimental workflow for the Vilsmeier-Haack formylation of furan.

Cycloaddition Reactions: The Diene Character of Furans

The aromaticity of furan is relatively weak, allowing it to behave as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a powerful tool for the construction of six-membered rings and has been widely employed in the synthesis of complex natural products.

The facility of the Diels-Alder reaction is highly dependent on the nature of both the furan (the diene) and the dienophile. Electron-donating substituents on the furan ring generally increase its reactivity as a diene, while electron-withdrawing substituents decrease it. Conversely, electron-withdrawing groups on the dienophile enhance the reaction rate.

A key feature of the Diels-Alder reaction with furan is its reversibility. The initially formed kinetic endo adduct can often retro-Diels-Alder and re-form the more thermodynamically stable exo adduct upon heating. This reversibility can be exploited to control the stereochemical outcome of the reaction.

Table 2: Quantitative Data on Diels-Alder Reactions of Substituted Furans

| Furan Derivative | Dienophile | Conditions | Product | Yield (%) | Reference |

| Furan | Maleic anhydride | Ethyl acetate, RT | exo-adduct | >95 (after crystallization) | [5][6] |

| 2-Methylfuran | Maleic anhydride | - | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl- | - | [7] |

| Furan | Methyl acrylate | Hf-Beta zeolite, 298 K | Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | High | [8][9] |

| 2-Furylmethanethiol | Maleic anhydride | Et₂O, RT, overnight | Thiol-adduct | 95 | [10] |

| Furan derivatives | Maleic anhydride | Supercritical CO₂, 69 bar, 35 °C | Adduct | Rate enhancement vs organic solvents | [11] |

Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of furan and maleic anhydride.

Materials:

-

Furan

-

Maleic anhydride

-

Ethyl acetate

-

Vial, pipettes, refrigerator.

Procedure:

-

In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.

-

Add 0.4 mL of furan to the solution.

-

Seal the vial and place it in a refrigerator until the next laboratory session to allow for crystallization of the product.

-

After crystallization, carefully remove the excess solvent with a pipette.

-

Recrystallize the solid product by dissolving it in a minimal amount of acetone (B3395972) and then adding hexane dropwise until the solution becomes cloudy.

-

Allow the solution to stand for recrystallization.

-

Isolate the purified crystals by decanting the solvent.

Logical Relationship in Furan Diels-Alder Reactivity

Caption: Factors influencing the Diels-Alder reactivity of furan.

Ring-Opening Reactions: Breaking the Aromaticity

The furan ring can undergo cleavage under various conditions, providing access to a range of acyclic compounds, particularly 1,4-dicarbonyls. This transformation is synthetically valuable as it allows the furan ring to be used as a masked 1,4-dicarbonyl functionality.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, furans can undergo hydrolysis to yield 1,4-dicarbonyl compounds. This reaction is often a competing pathway in acid-catalyzed reactions of furans. The presence of substituents influences the ease of ring opening. For instance, the acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone proceeds to a single product in high yield, while related compounds with different substituents give multiple products.[3]

-

Oxidative Ring Opening: Oxidation of furans can lead to ring-opened products. The outcome of the oxidation depends on the oxidant and the reaction conditions. For example, oxidation of furfural (B47365) with hydrogen peroxide in the presence of a titanium silicate (B1173343) (TS-1) catalyst can yield maleic acid.[12] Ozonolysis is another method for the oxidative cleavage of the furan ring.

Table 3: Quantitative Data on Ring-Opening Reactions of Substituted Furans

| Furan Derivative | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

| 4-(5-Methyl-2-furyl)-2-butanone | Catalytic HCl | 80 °C, 24 h | Single ring-opened product | up to 92 | [3] |

| Furfural | H₂O₂ / TS-1 | 323 K, 24 h | Maleic acid | 78 | [12] |

| Furfuryl alcohol | Pt/Aluminosilicates | 150 °C, 10 bar H₂ | 1,5-Pentanediol (B104693) | - | [13][14] |

| Furfuryl alcohol | - | Polymerization with acid initiator | Poly(furfuryl alcohol) with ring-opened structures | - | [15][16][17] |

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Halogenated furans are excellent substrates for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. 2-Bromofurans and 3-iodofurans are commonly used starting materials.

Table 4: Quantitative Data on Metal-Catalyzed Cross-Coupling of Furans

| Furan Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-(4-Bromophenyl)benzofuran | Arylboronic acids | Pd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C, 4 h | 2-Arylbenzo[b]furan derivatives | up to 91 | [18] |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂, aq. isopropanol | 2-Arylpyridines | Good to excellent | [19] |

| Aryl iodides | Propyne | Pd-Cu catalyst, THF, Et₃N, -78 °C to RT | Arylpropynes | 85-94 | [20] |

| 3-Fluoro-4-iodopyridine | Terminal alkynes | Pd complex, Cu(I) co-catalyst, amine base | 4-Alkynyl-3-fluoropyridines | - | [21] |

Application of Substituted Furans in Drug Development

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Its ability to act as a bioisostere for other aromatic rings, such as benzene or thiophene, combined with its unique electronic and steric properties, makes it an attractive component in drug design. Furan-containing drugs exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.

Signaling Pathways of Furan-Containing Drugs:

-

Lapatinib (B449): An anticancer drug used in the treatment of HER2-positive breast cancer. Lapatinib is a dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). By inhibiting these receptors, lapatinib blocks downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[12][18][22][23][24]

Signaling Pathway of Lapatinib

Caption: Lapatinib inhibits HER2 and EGFR, blocking downstream signaling pathways.

-

Nitrofurantoin: An antibiotic primarily used to treat urinary tract infections. Nitrofurantoin is a prodrug that is activated by bacterial nitroreductases to form highly reactive intermediates. These intermediates non-specifically damage bacterial DNA, ribosomal proteins, and other cellular components, leading to bacterial cell death.[25][26][27][28][29]

Mechanism of Action of Nitrofurantoin

Caption: Nitrofurantoin is activated within bacterial cells to reactive intermediates that cause cell death.

-

Ranitidine: A histamine (B1213489) H₂-receptor antagonist that was widely used to decrease stomach acid production. Ranitidine competitively inhibits the binding of histamine to H₂ receptors on gastric parietal cells, thereby reducing gastric acid secretion.[30][31][32][33]

Mechanism of Action of Ranitidine

Caption: Ranitidine blocks histamine H₂ receptors to reduce gastric acid secretion.

Experimental Workflow: Synthesis of Furosemide

Furosemide is a loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. Its synthesis involves the reaction of 5-aminosulfonyl-4,6-dichlorobenzoic acid with furfurylamine.[34]

Workflow for the Synthesis of Furosemide

Caption: Synthetic workflow for the preparation of furosemide.

Conclusion

The chemical reactivity of substituted furans is a rich and multifaceted field, offering a plethora of opportunities for the synthesis of diverse and complex molecules. From its propensity for electrophilic substitution to its participation in cycloaddition and ring-opening reactions, the furan ring is a remarkably versatile synthon. Understanding the influence of substituents on these transformations is paramount for designing efficient and selective synthetic routes. The prevalence of the furan motif in pharmaceuticals underscores its importance in drug discovery. A thorough comprehension of the reactivity of substituted furans will undoubtedly continue to fuel innovation in both synthetic methodology and the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 14. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A combined computational and experimental investigation of the oxidative ring-opening of cyclic ethers by oxoammonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. O 3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00045E [pubs.rsc.org]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. nbinno.com [nbinno.com]

- 26. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 28. karger.com [karger.com]

- 29. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 30. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 31. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Ranitidine - Wikipedia [en.wikipedia.org]

- 33. Ranitidine drug | PPTX [slideshare.net]

- 34. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Substituted Furans via Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan (B31954) scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The synthesis of substituted furans, particularly at the C3 position, is of significant interest as this substitution pattern is present in numerous biologically active molecules. Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond.[3][4] This methodology provides a direct route to aldehydes, which are versatile intermediates for further chemical transformations. While the hydroformylation of simple alkenes is well-established, its application to heterocyclic systems like furans presents unique challenges and opportunities.

These application notes provide an overview of the synthesis of 3-substituted furans with a focus on hydroformylation strategies. Detailed protocols, reaction parameters, and diagrams are included to guide researchers in developing synthetic routes to these valuable compounds. The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom, which imparts both hydrophobic and polar characteristics.[1]

Significance in Drug Development

The furan ring is a key component in numerous clinically approved drugs and biologically active compounds.[2][5] It can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[1][2] The ability to introduce substituents at the C3 position is crucial for modulating the pharmacological profile of furan-containing drug candidates. Examples of furan-containing drugs include the anti-inflammatory agent Rofecoxib and the antimicrobial drug Nitrofurantoin.[5]

General Reaction Pathway

The direct hydroformylation of the furan ring is challenging due to its aromaticity. A more common and effective strategy involves the hydroformylation of a furan precursor containing a double bond, such as a dihydrofuran derivative, followed by subsequent chemical transformations to achieve the desired 3-substituted furan. A representative pathway is the hydroformylation of 2,3-dihydrofuran (B140613).

Caption: General workflow for the hydroformylation of 2,3-dihydrofuran.

Experimental Protocols

The following protocols are representative examples for the hydroformylation of furan derivatives. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: Hydroformylation of 2,3-Dihydrofuran

This protocol is adapted from studies on the hydroformylation of dihydrofurans using rhodium catalysts.[6][7]

Materials:

-

2,3-Dihydrofuran

-

[Rh(acac)(CO)2] (catalyst precursor)

-

Triphenylphosphine (B44618) (PPh3) (ligand)

-

Toluene (B28343) (anhydrous)

-

Synthesis gas (CO/H2, 1:1 molar ratio)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

-

Catalyst Preparation: In a glovebox, charge the autoclave reactor with [Rh(acac)(CO)2] (0.01 mmol) and triphenylphosphine (0.04 mmol).

-

Solvent and Substrate Addition: Add anhydrous toluene (20 mL) to the reactor, followed by 2,3-dihydrofuran (10 mmol).

-

Reactor Sealing and Purging: Seal the autoclave and remove it from the glovebox. Purge the reactor three times with synthesis gas to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 20 bar) with synthesis gas. Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

-

Work-up and Purification: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the hydroformylation of dihydrofuran derivatives based on literature data.[6][8]

| Entry | Substrate | Catalyst System | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (Aldehyde) | Reference |

| 1 | 2,5-Dihydrofuran | Rh(acac)(CO)2 / BIPHEPHOS | 80 | 20 | 16 | >95 | >98% (tetrahydrofuran-3-carbaldehyde) | [8] |

| 2 | 2,3-Dihydrofuran | HRh(CO)(PPh3)3 | 100 | 50 | 6 | 90 | 85% (tetrahydrofuran-2-carbaldehyde) | [7] |

| 3 | 2,5-Dihydrofuran | Rh(acac)(CO)2 / Phosphine-phosphonite | 60 | 20 | 24 | >99 | >99% (tetrahydrofuran-3-carbaldehyde) | [6] |

Reaction Mechanism

The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow cycle, involves the following key steps:[3][9]

-

Ligand Dissociation: A CO ligand dissociates from the active catalyst species, typically a rhodium-hydrido-carbonyl complex, to create a vacant coordination site.

-

Olefin Coordination: The alkene (e.g., dihydrofuran) coordinates to the metal center.

-

Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a metal-alkyl intermediate. This step determines the regioselectivity (linear vs. branched aldehyde).

-

CO Coordination: A molecule of CO coordinates to the vacant site on the metal.

-

Acyl Formation: The alkyl group migrates to a coordinated CO ligand, forming a metal-acyl species.

-

Oxidative Addition of H2: A molecule of hydrogen undergoes oxidative addition to the metal center.

-

Reductive Elimination: The aldehyde product is formed via reductive elimination of the acyl and a hydride ligand, regenerating the active catalyst.

Caption: Simplified Heck-Breslow cycle for rhodium-catalyzed hydroformylation.

Conclusion

The synthesis of 3-substituted furans via hydroformylation of dihydrofuran precursors is a viable and powerful strategy. The resulting aldehydes are valuable intermediates for the synthesis of a wide range of functionalized furan derivatives with potential applications in drug discovery and materials science. The choice of catalyst, ligand, and reaction conditions is critical for achieving high conversion and selectivity. The protocols and data presented herein provide a solid foundation for researchers to explore this important transformation.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Analytical methods for 3-Ethylfuran detection in coffee

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 3-Ethylfuran in coffee. The primary methodology outlined is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for analyzing volatile organic compounds in complex matrices like coffee.

Introduction

This compound is a volatile organic compound that can be present in roasted coffee and contributes to its overall aroma profile. Monitoring the levels of this compound is of interest for quality control and for understanding the chemical changes that occur during coffee roasting. This document outlines a detailed protocol for the analysis of this compound in coffee samples, intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Analytical Approach

The recommended approach for the analysis of this compound in coffee is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). HS-SPME is a solvent-free extraction technique that is highly effective for the concentration of volatile and semi-volatile compounds from the headspace of a sample. GC-MS provides excellent separation and identification capabilities, making it ideal for the analysis of complex mixtures such as coffee volatiles.

Data Presentation

The following table summarizes the quantitative data for the analysis of furan (B31954) and its derivatives in coffee using HS-SPME-GC-MS. While specific data for this compound is limited, the provided information for related furanic compounds offers a valuable reference for method validation and performance expectations.

| Parameter | Furan | 2-Methylfuran | 3-Methylfuran | Reference |

| Limit of Detection (LOD) | 0.002 ng/g | Not Specified | Not Specified | [1] |

| Limit of Quantitation (LOQ) | 0.006 ng/g | Not Specified | Not Specified | [1] |

| Linearity Range | 0.0075 - 0.486 ng/g | Not Specified | Not Specified | [1] |

| Inter-day Precision (%RSD) | 8% | Not Specified | Not Specified | [1] |

| Intra-day Precision (%RSD) | 10% | Not Specified | Not Specified | [1] |

| Concentration in Ground Coffee (mean) | 2200 - 2450 ng/g | 9470 - 10700 ng/g | 447 - 508 ng/g | [2] |

| Concentration in Instant Coffee (mean) | 233 - 327 ng/g | 1600 - 1800 ng/g | 72.9 - 75.2 ng/g | [2] |

| Concentration in Brewed Coffee (mean) | 38.7 - 157 ng/g | 172 - 583 ng/g | 6.4 - 19 ng/g | [2] |

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in coffee.

Experimental Protocols

Materials and Reagents

-

Ground coffee samples

-

This compound standard (≥98% purity)

-

Deuterated furan (d4-furan) or other suitable internal standard (IS)

-

Methanol (B129727) (HPLC grade)

-

Sodium chloride (NaCl)

-

Ultrapure water

-

20 mL headspace vials with polytetrafluoroethylene (PTFE)/silicone septa and aluminum caps

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS))

Standard Solution Preparation

-

Primary Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range of this compound in coffee samples.

-

Internal Standard Stock Solution (approx. 100 µg/mL): Prepare a stock solution of d4-furan in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution with ultrapure water.

Sample Preparation

-

Weigh 0.5 g of the homogenized ground coffee sample directly into a 20 mL headspace vial.[3]

-

Add 5 mL of a 30% (w/v) aqueous NaCl solution to the vial.[3] The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with a known amount of the internal standard working solution (e.g., 40 µL of a 25 µg/mL solution).[3]

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure

-

Place the sealed vial in the autosampler tray of the GC-MS system.

-

Incubate the sample at 50°C for 10 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the volatiles between the sample and the headspace.[3]

-

Expose the SPME fiber to the headspace of the vial for 1 minute at 50°C to extract the volatile compounds.[3]

GC-MS Analysis

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port and the analytes are desorbed at 280°C for 1 minute in splitless mode.[3]

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

-

Target Ions for this compound (m/z): To be determined from the mass spectrum of a pure standard (likely including the molecular ion and major fragment ions).

-

Target Ions for d4-furan (m/z): 72, 44

-

-

Calibration and Quantification

-

Prepare a set of calibration standards by adding known amounts of the this compound working standards and a constant amount of the internal standard to 20 mL headspace vials containing 5 mL of 30% NaCl solution (matrix-matched calibration).

-

Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-